molecular formula C27H20ClN3O2 B11685876 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide

Cat. No.: B11685876
M. Wt: 453.9 g/mol
InChI Key: FKHPHLAJVSPNHH-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide is an organic compound belonging to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the chlorophenyl and benzyloxy groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein. The pathways affected by this compound can vary but may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Uniqueness

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenyl and benzyloxy groups enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C27H20ClN3O2

Molecular Weight

453.9 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C27H20ClN3O2/c28-23-14-13-20(16-22(23)26-30-24-11-4-5-12-25(24)31-26)29-27(32)19-9-6-10-21(15-19)33-17-18-7-2-1-3-8-18/h1-16H,17H2,(H,29,32)(H,30,31)

InChI Key

FKHPHLAJVSPNHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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